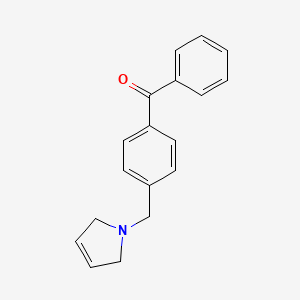
3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (PMTFB) is a synthetic compound which has been studied for its potential applications in a variety of scientific and industrial fields. This compound is a member of the pyrrolidinomethylbenzophenone family, and it is characterized by its unique combination of a pyrrolidinomethyl group, a trifluoromethyl group, and a benzophenone moiety. PMTFB has been studied for its use in organic synthesis, drug development, and materials science. In
Applications De Recherche Scientifique
Enantioselective Electrodes
- The use of chiral pyrrole monomers, similar in structure to 3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone, has been explored for the stereoselective electroreduction of organic molecules. These compounds have shown potential in producing optically pure alcohols, indicating their utility in asymmetric synthesis and enantioselective electrodes (Schwientek, Pleus, & Hamann, 1999).
Advanced Material Synthesis
- Compounds with structural similarities to 3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone have been used in the in-situ polymerization processes. These processes are significant for creating materials like vapor-grown carbon nanofibers, showcasing their application in material science and nanotechnology (Baek, Lyons, & Tan, 2004).
Chemical Synthesis and Reactions
- Research has shown that similar pyrrolidine derivatives are involved in acid-catalyzed ring opening reactions, leading to the formation of various chemical structures like dibenzoxanthenes and calixarenes. This indicates their importance in synthetic organic chemistry (Gazizov et al., 2015).
Optical Materials
- Pyridine-containing aromatic diamines, structurally related to 3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone, have been used to synthesize polyimides with good optical transparency. This suggests potential applications in optoelectronics and display technologies (Yan et al., 2011).
Environmental Health and Safety
- Studies have investigated the environmental exposure to compounds like benzophenone-3, which shares structural features with 3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone, to assess their impact on human and animal health. This research is crucial for understanding the safety and ecological effects of such chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Propriétés
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h3-8,11-12H,1-2,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMDFNYHCNJADX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643211 |
Source


|
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone | |
CAS RN |
898770-64-4 |
Source


|
| Record name | Methanone, [3-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)
![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)
![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)
![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)








![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)
